2-Methyl-4-(piperazin-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(piperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a piperazine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with piperazine. One common method involves the use of a solvent such as dichloromethane (DCM) and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperazin-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 2-Methyl-4-(piperazin-1-yl)benzoic acid.
Reduction: 2-Methyl-4-(piperazin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(piperazin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials[][3].
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperazin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-[(piperazin-1-yl)methyl]benzaldehyde: Similar structure but lacks the methyl group on the benzene ring.
2-Methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[2,3-b][1,5]benzodiazepine: Contains a thieno[2,3-b][1,5]benzodiazepine core instead of a benzene ring.
Uniqueness
2-Methyl-4-(piperazin-1-yl)benzaldehyde is unique due to the presence of both a methyl group and a piperazine moiety on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-8-12(3-2-11(10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3 |
InChI Key |
RLLTYTHKXAWUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.